molecular formula C10H7ClO2S B3037910 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 66490-32-2

6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

Cat. No.: B3037910
CAS No.: 66490-32-2
M. Wt: 226.68 g/mol
InChI Key: QEINRGCVGFKPIW-UHFFFAOYSA-N
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Description

6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves the chlorination of 3-methylbenzo[b]thiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 3-Methylbenzo[b]thiophene-2-carboxylic acid.

    Chlorinating Agent: Thionyl chloride (SOCl2).

    Reaction Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon).

The reaction yields this compound as a solid product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid: Similar structure with a chlorine atom at a different position.

    3-Methylbenzo[B]thiophene-2-carboxylic acid: Lacks the chlorine atom.

    6-Chloro-benzo[B]thiophene-2-carboxylic acid: Lacks the methyl group.

Uniqueness

6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzo[b]thiophene ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

6-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEINRGCVGFKPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218875
Record name 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-32-2
Record name 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66490-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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